Ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with an ethyl ester group and a p-tolylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate typically involves the reaction of ethyl acetoacetate with p-toluidine and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the thiazolidine ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the thiazolidine ring .
Scientific Research Applications
Ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, such as in the treatment of infections and cancer.
Mechanism of Action
The mechanism of action of ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate can be compared with other thiazolidine derivatives, such as:
Thiazolidinediones: These compounds are known for their antidiabetic properties and are used in the treatment of type 2 diabetes.
Thiazolidinones: These derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Thiazolidine-2,4-diones: These compounds are similar in structure but differ in their substitution patterns, leading to variations in their biological activities.
This compound is unique due to its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[5-(4-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-3-20-11(17)8-16-13(18)12(21-14(16)19)15-10-6-4-9(2)5-7-10/h4-7,12,15H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVIQANSXNCLAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24780534 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.